3-(2-Ethylphenyl)-1H-pyrazol-5-amine
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Overview
Description
3-(2-Ethylphenyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethylphenyl)-1H-pyrazol-5-amine typically involves the reaction of 2-ethylphenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro or hydroxyl derivatives, while substitution reactions can produce a wide range of substituted pyrazoles .
Scientific Research Applications
3-(2-Ethylphenyl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-(2-Ethylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of signal transduction processes and alteration of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Etaqualone: A quinazolinone-class compound with sedative and hypnotic properties.
Thiazolidinones: Compounds with antibacterial and antibiofilm activities.
Uniqueness
3-(2-Ethylphenyl)-1H-pyrazol-5-amine is unique due to its specific structural features and the range of reactions it can undergo. Its versatility in synthetic applications and potential therapeutic uses make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C11H13N3 |
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Molecular Weight |
187.24 g/mol |
IUPAC Name |
5-(2-ethylphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H13N3/c1-2-8-5-3-4-6-9(8)10-7-11(12)14-13-10/h3-7H,2H2,1H3,(H3,12,13,14) |
InChI Key |
GUYHLUCCFDDJTH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C2=CC(=NN2)N |
Origin of Product |
United States |
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